1-Ethynyl-4-(methylsulfonyl)benzene

Übersicht

Beschreibung

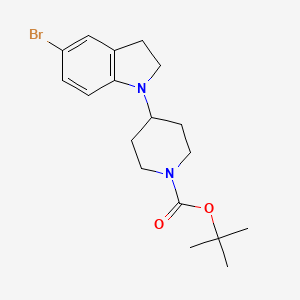

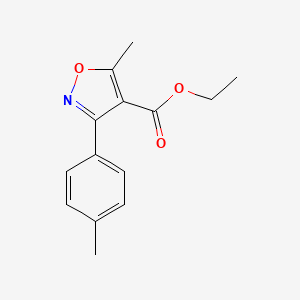

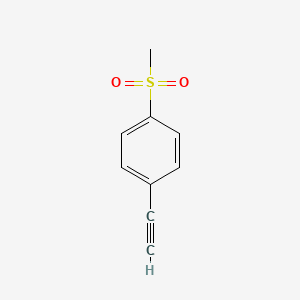

1-Ethynyl-4-(methylsulfonyl)benzene is a chemical compound with the molecular formula C9H8O2S . It is also known by other names such as 1-ethynyl-4-(methylsulphonyl)-benzene and 4-(Methylsulfonyl)phenylacetylene .

Molecular Structure Analysis

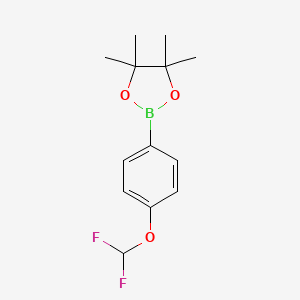

The molecular structure of 1-Ethynyl-4-(methylsulfonyl)benzene consists of a benzene ring with an ethynyl (C#C) group and a methylsulfonyl (CH3-SO2-) group attached to it . The InChI code for this compound is1S/C9H8O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,4-7H,2H3 . Physical And Chemical Properties Analysis

1-Ethynyl-4-(methylsulfonyl)benzene has a molecular weight of 180.23 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 280 . The compound is a white to yellow powder or crystals .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Ethynyl-4-(methylsulfonyl)benzene: is a versatile building block in organic synthesis. Its ethynyl group can participate in Sonogashira couplings, a valuable reaction for forming carbon-carbon bonds. This compound can also undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups that can lead to complex molecular architectures .

Pharmaceuticals

In the pharmaceutical industry, 1-Ethynyl-4-(methylsulfonyl)benzene serves as a precursor for the synthesis of sulfonamide drugs. These drugs have a broad range of applications, including antibiotics, anticonvulsants, and diuretics. The methylsulfonyl group is a key functional group in certain drug molecules, contributing to their bioactivity .

Materials Science

This compound finds applications in materials science, particularly in the development of organic semiconductors. Its rigid structure and potential for π-conjugation make it suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Analytical Chemistry

1-Ethynyl-4-(methylsulfonyl)benzene: can be used as a standard or reference compound in various chromatographic techniques. Its unique structure allows it to be easily identified and quantified, aiding in the analysis of complex mixtures .

Environmental Science

The environmental impact of 1-Ethynyl-4-(methylsulfonyl)benzene and its derivatives is studied in environmental science. Researchers investigate its biodegradability, potential bioaccumulation, and effects on aquatic and terrestrial ecosystems to ensure safe and sustainable use .

Biochemistry

In biochemistry, this compound’s interactions with biological macromolecules are of interest. It can be used to study enzyme-substrate interactions, particularly with enzymes that metabolize sulfonated compounds. Understanding these interactions helps in the design of enzyme inhibitors and other bioactive molecules .

Safety And Hazards

This compound is associated with certain hazards. It can cause skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-ethynyl-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIDRFMWWROMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621932 | |

| Record name | 1-Ethynyl-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-(methylsulfonyl)benzene | |

CAS RN |

340771-31-5 | |

| Record name | 1-Ethynyl-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1-Ethynyl-4-(methylsulfonyl)benzene used in the synthesis of the 18F-labelled COX-2 inhibitor described in the research?

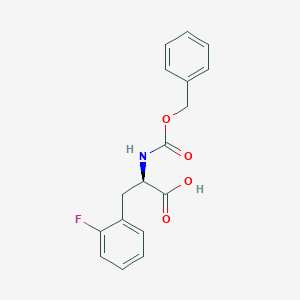

A1: 1-Ethynyl-4-(methylsulfonyl)benzene serves as a crucial building block in the synthesis of a fluorine-18 labelled COX-2 inhibitor, [18F]1b, which is structurally similar to valdecoxib. [, ] This compound's alkyne functionality allows it to participate in a ruthenium-catalyzed 1,3-dipolar cycloaddition reaction with the 18F-labelled aromatic nitrile oxide precursor, 4-[18F]fluoro-N-hydroxybenzimidoyl chloride (18FBIC). [, ] This reaction efficiently forms the desired isoxazole ring system present in the target COX-2 inhibitor. [, ]

Q2: What are the advantages of using 18FBIC in conjunction with 1-Ethynyl-4-(methylsulfonyl)benzene for PET radiotracer synthesis?

A2: This synthetic strategy offers several benefits for PET radiotracer development:

- Efficiency: The one-pot synthesis of 18FBIC from [18F]fluoride, coupled with the efficient cycloaddition with 1-Ethynyl-4-(methylsulfonyl)benzene, allows for rapid access to the desired [18F]1b in good radiochemical yields. [, ]

- Versatility: The 18FBIC building block strategy can be extended to incorporate various alkynes, potentially enabling the synthesis of a diverse range of 18F-labelled isoxazoles for PET imaging applications. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.